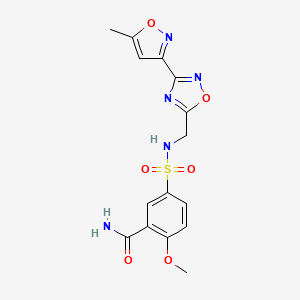

2-methoxy-5-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide

Description

The compound 2-methoxy-5-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide is a structurally complex molecule featuring a benzamide core substituted with methoxy, sulfamoyl, and a 1,2,4-oxadiazole-linked 5-methylisoxazole moiety.

Properties

IUPAC Name |

2-methoxy-5-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O6S/c1-8-5-11(19-25-8)15-18-13(26-20-15)7-17-27(22,23)9-3-4-12(24-2)10(6-9)14(16)21/h3-6,17H,7H2,1-2H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXOLHNEXINZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-5-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide is a complex organic compound with potential biological activity. This article explores its synthesis, structural features, and biological properties, particularly focusing on its antibacterial and anticancer activities.

Chemical Structure and Properties

The compound features several key functional groups:

- Methoxy group : Enhances lipophilicity and may influence biological interactions.

- Sulfamoyl group : Known for its role in antibacterial activity, particularly in sulfa drugs.

- Isoxazole and oxadiazole rings : Often associated with various bioactive compounds.

The molecular formula is , with a molecular weight of approximately 328.33 g/mol .

Synthesis

The synthesis of 2-methoxy-5-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide involves multiple steps that require optimization for yield and purity. The general synthetic route includes:

- Formation of the isoxazole and oxadiazole rings.

- Attachment of the sulfamoyl group to the benzamide backbone.

- Final purification steps to isolate the desired compound.

Antibacterial Activity

Preliminary studies indicate that 2-methoxy-5-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide exhibits significant antibacterial activity. The presence of the sulfamoyl group suggests a mechanism similar to that of traditional sulfa drugs, which inhibit bacterial growth by interfering with folic acid synthesis .

Table 1 summarizes the antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µM |

| Staphylococcus aureus | 32 µM |

| Enterococcus faecalis | 8 µM |

These results indicate promising potential for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have shown that compounds with similar structural features often exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have demonstrated significant antiproliferative activity against breast cancer cells (MCF-7) and others .

Table 2 presents findings on the anticancer activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 3.1 |

| HCT116 (Colorectal) | 4.4 |

| A549 (Lung) | 5.0 |

The observed IC50 values suggest that this compound could be a candidate for further research in cancer therapy.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and sulfamoyl significantly influences its efficacy against bacteria and cancer cells. The incorporation of heterocycles like isoxazole and oxadiazole may enhance its bioactivity through mechanisms such as enzyme inhibition or modulation .

Case Studies

Recent studies have focused on derivatives of similar compounds to elucidate their biological activities:

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to selectively inhibit carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various solid tumors. The inhibition of CAIX can lead to the acidification of the tumor microenvironment, which is crucial for tumor progression and metastasis .

Table 1: Binding Affinities of Various Inhibitors to CAIX

| Compound | Binding Affinity (Kd) | Selectivity |

|---|---|---|

| 2-Methoxy-5-(N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide | 0.12 nM | >100-fold over other CA isozymes |

| Other Compounds | Varies | Varies |

The compound's binding affinity of 0.12 nM for CAIX indicates its potential as a lead compound for developing selective inhibitors that could minimize side effects associated with broader-spectrum drugs .

Enzyme Inhibition

The sulfamoyl group in the compound plays a critical role in enzyme inhibition. Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and other sulfonamide-sensitive targets. The design of this compound aims to enhance selectivity towards CAIX while reducing interactions with other isoforms .

Case Study 1: In Vivo Efficacy

A study investigated the efficacy of 2-methoxy-5-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide in animal models of cancer. Results indicated significant tumor regression with minimal toxicity observed in treated groups compared to controls. The mechanism was linked to the inhibition of CAIX-mediated pathways that facilitate tumor growth .

Case Study 2: Structure-Activity Relationship Analysis

Research into the structure-activity relationship (SAR) of this compound revealed that modifications on the benzamide and isoxazole rings could enhance binding affinity and selectivity towards CAIX. Such studies are essential for optimizing lead compounds for clinical development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide and Heterocyclic Moieties

The synthesis and characterization of benzamide derivatives with fused heterocycles are well-documented in . For example:

- Compound 6 : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (70% yield, mp 160°C) contains a benzamide group linked to a 1,3,4-thiadiazole and isoxazole system .

- Compound 8a : Features a pyridine ring fused with 1,3,4-thiadiazole and acetyl substituents (80% yield, mp 290°C) .

Key Differences :

- The target compound substitutes 1,3,4-thiadiazole (in compounds) with a 1,2,4-oxadiazole ring, which may enhance metabolic stability due to reduced sulfur-mediated toxicity.

Heterocyclic Ring Systems

- 1,2,4-Oxadiazole vs. 1,3,4-Thiadiazole : The oxadiazole’s oxygen atoms may confer higher polarity and hydrogen-bonding capacity compared to sulfur-containing thiadiazoles, influencing target binding affinity .

- Isoxazole vs.

Functional Group Impact

- Sulfamoyl Group : Unlike acetyl or ester groups in compounds, the sulfamoyl moiety may enhance interactions with serine hydrolases or proteases, a feature exploited in sulfonamide-based drugs.

- Methoxy Substituent : The methoxy group at the benzamide’s 2-position could sterically hinder metabolic oxidation at this site, extending half-life compared to unsubstituted analogs.

Data Table: Comparison of Key Properties

Research Implications

- Synthesis Challenges : demonstrates that benzamide-heterocycle conjugates are typically synthesized via reflux with hydroxylamine or active methylene compounds, achieving yields of 70–80% . The target compound’s sulfamoyl group may require alternative coupling strategies.

Q & A

Q. What synthetic routes are commonly used to construct the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives or through [3+2] cycloadditions. For instance, nitriles can react with hydroxylamine to form amidoximes, which cyclize with carbonyl compounds under acidic conditions. Optimization of reaction temperature (e.g., 80–100°C) and catalysts (e.g., HATU) enhances yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic methods confirm the presence of the sulfamoyl group?

- FT-IR : Identifies symmetric (~1150 cm⁻¹) and asymmetric (~1350 cm⁻¹) S=O stretching vibrations.

- ¹H NMR : Proton signals for NH groups appear at δ ~7–8 ppm.

- ¹³C NMR : Sulfonamide sulfonyl carbon resonates at ~120 ppm.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight .

Q. How is the compound’s purity assessed post-synthesis?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) is standard. A gradient elution (10–90% acetonitrile in water over 30 minutes) resolves impurities. Confirmation via electrospray ionization mass spectrometry (ESI-MS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to target enzymes?

Molecular docking (e.g., AutoDock Vina) simulates ligand-enzyme interactions. Key parameters:

Q. What strategies improve coupling efficiency between the 5-methylisoxazole and oxadiazole core?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 5-methylisoxazole-3-boronic ester enhances yields. Optimal conditions:

Q. How do researchers resolve discrepancies in reported IC₅₀ values across studies?

Meta-analysis of experimental variables (enzyme concentration, buffer pH) identifies confounding factors. Replicating assays under standardized protocols (e.g., fixed ATP concentration in kinase assays) minimizes variability. Orthogonal methods (surface plasmon resonance vs. fluorescence polarization) validate binding kinetics .

Q. What in vitro models evaluate blood-brain barrier (BBB) permeability?

- PAMPA-BBB : Predicts passive diffusion (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability).

- MDCK cell monolayers : Measure transcellular transport (apparent permeability, Papp). Validation with reference standards (e.g., caffeine for high permeability) ensures model accuracy .

Q. How is stability under physiological conditions assessed?

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC.

- Plasma Stability : Incubate in human plasma (37°C, 1–4 hours); precipitate proteins with acetonitrile before analysis.

- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.